6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group, a tetrahydronaphthalene moiety, and a hexopyranuronic acid unit, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the dichlorophenyl group, and the attachment of the hexopyranuronic acid unit. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the dichlorophenyl group and the tetrahydronaphthalene core.
Amidation reactions: These reactions are employed to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydronaphthalene core or the hexopyranuronic acid unit.
Reduction: This reaction can reduce any oxidized functional groups present in the compound.
Substitution: This reaction can replace specific atoms or groups within the compound, such as halogen atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H25Cl2NO8 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18?,19?,20?,21?,23?/m0/s1 |
InChI Key |
IFPBIAXQORQOIY-FQAKDOLHSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
SCAEG sertraline carbamic acid ester glucuronide sertraline carbamoyl-O-glucuronide |
Origin of Product |
United States |
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